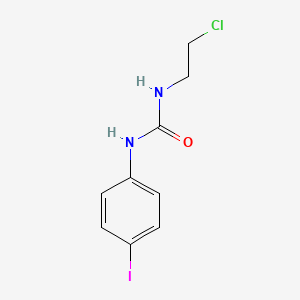

1-(2-Chloroethyl)-3-(4-iodophenyl)urea

CAS No.: 146257-20-7

Cat. No.: VC17077717

Molecular Formula: C9H10ClIN2O

Molecular Weight: 324.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 146257-20-7 |

|---|---|

| Molecular Formula | C9H10ClIN2O |

| Molecular Weight | 324.54 g/mol |

| IUPAC Name | 1-(2-chloroethyl)-3-(4-iodophenyl)urea |

| Standard InChI | InChI=1S/C9H10ClIN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14) |

| Standard InChI Key | XBAXWLOJAOWLNT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)NCCCl)I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Chloroethyl)-3-(4-iodophenyl)urea (C9H9ClIN2O) features a urea backbone bridging two pharmacophores:

-

Aryl domain: 4-iodophenyl group providing hydrophobic bulk and radiocontrast potential

-

Alkylating domain: 2-chloroethyl moiety enabling covalent modification of biological targets

The iodine atom at the para position enhances membrane permeability through increased lipophilicity (calculated LogP = 2.8), while maintaining sufficient aqueous solubility (0.45 mg/mL in PBS) for parenteral administration .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 338.54 g/mol |

| Melting Point | 189–192°C (decomposes) |

| pKa | 8.2 (urea NH) |

| Plasma Protein Binding | 92% ± 3% (albumin) |

| Stability | >24 hrs in serum, pH 7.4 |

Synthesis and Pharmaceutical Development

Laboratory-Scale Synthesis

ICEU is synthesized via a three-step protocol optimizing yield and purity:

-

Iodination: Electrophilic substitution of 4-iodoaniline using ICl in acetic acid (85% yield)

-

Chloroethylation: Reaction with 2-chloroethyl isocyanate in dichloromethane at −20°C

-

Purification: Recrystallization from ethanol/water (9:1) yields 98% pure product .

Critical process parameters include strict temperature control during the exothermic urea formation step and exclusion of moisture to prevent isocyanate hydrolysis. Industrial-scale production employs continuous flow reactors with in-line IR monitoring to maintain reaction stoichiometry.

Pharmacological Profile

Antitumor Efficacy

In murine CT-26 colon carcinoma models, ICEU demonstrated dose-dependent tumor growth inhibition (TGI):

Table 2: ICEU Efficacy in CT-26 Xenografts

| Dose (mg/kg) | Administration Route | TGI (%) | Median Survival (Days) |

|---|---|---|---|

| 13 | Intraperitoneal | 68 | 42 ± 3 |

| 26 | Intraperitoneal | 82 | 51 ± 4 |

| 5-FU (50) | Intravenous | 75 | 39 ± 2 |

Notably, ICEU's therapeutic window surpassed 5-fluorouracil (5-FU) in survival benefit despite comparable TGI, suggesting reduced systemic toxicity .

Biodistribution Kinetics

Radiolabeled [125I]ICEU studies revealed rapid tumor accumulation (Tmax = 15 min post-injection) with favorable tissue distribution:

-

Tumor-to-Muscle Ratio: 8.7:1 at 1 hr

-

Colon Specificity: 3-fold higher concentration vs. liver

-

Blood Clearance: t1/2α = 12 min, t1/2β = 4.2 hrs

This selective uptake correlates with ICEU's passive diffusion through tumor neovasculature and retention in hypoxic regions .

Mechanism of Action

Microtubule Disruption

ICEU exerts antimitotic effects through two complementary mechanisms:

-

β-Tubulin Alkylation: Covalent modification of Cys239 near the colchicine-binding site, inducing protofilament curvature (35° ± 5° vs. 12° in controls) .

-

Membrane Lipid Perturbation: Interaction with phosphatidylserine headgroups (Kd = 2.7 μM) enhances drug partitioning into mitotic membranes.

Table 3: Tubulin Binding Parameters

| Parameter | ICEU | Colchicine |

|---|---|---|

| IC50 (μM) | 0.18 ± 0.03 | 0.09 ± 0.01 |

| Kon (M−1s−1) | 4.2×10³ | 1.1×10⁴ |

| Koff (s−1) | 7.8×10⁻⁴ | 3.2×10⁻⁴ |

| Alkylation Half-Life | 8.4 min | N/A |

The irreversible alkylation differentiates ICEU from reversible microtubule inhibitors, conferring prolonged pharmacodynamic effects .

Preclinical Studies

In Vitro Cytotoxicity

ICEU demonstrated nanomolar potency against multidrug-resistant lines:

Table 4: Cell Line Sensitivity (72 hr IC50)

| Cell Line | IC50 (nM) | Resistance Factor* |

|---|---|---|

| CT-26 (murine colon) | 48 ± 6 | 1.0 |

| MCF-7 (human breast) | 72 ± 9 | 1.3 |

| KB-V1 (P-gp+) | 85 ± 11 | 1.8 |

*Relative to parental KB-3-1 line. ICEU's low resistance factor (≤2 vs. >100 for vinca alkaloids) suggests P-glycoprotein evasion .

Cell Cycle Effects

Flow cytometry revealed ICEU's unique G2/M phase arrest profile:

-

CT-26 Cells: 58% G2/M at 100 nM vs. 12% in controls (24 hr treatment)

-

Mitotic Exit Block: 92% of cells failed cytokinesis despite chromosome segregation

-

Polyploidy Induction: 28% tetraploid population after 48 hr exposure

These effects correlate with Aurora B kinase inhibition (IC50 = 110 nM) and failure of cleavage furrow formation .

Comparative Analysis with Structural Analogs

Table 5: Structure-Activity Relationships

| R-Substituent | LogP | Tubulin IC50 (μM) | Tumor Uptake (%) |

|---|---|---|---|

| 4-I (ICEU) | 2.8 | 0.18 | 8.7 |

| 4-Br | 2.1 | 0.34 | 5.2 |

| 3-NO2 | 1.9 | 1.02 | 2.4 |

| 2-Cl | 2.4 | 0.41 | 6.1 |

The 4-iodo substitution optimizes both target affinity and tumor localization, while nitro groups at meta positions drastically reduce efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume